molecular formula C16H9ClN2O5 B5875202 2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B5875202
M. Wt: 344.70 g/mol
InChI Key: AAOONEYYWBNBHT-UHFFFAOYSA-N
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Description

2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a dioxoisoindole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 5-carbamoyl-2-chlorophenylboronic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile, forming various substituted derivatives.

Scientific Research Applications

2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Carbamoyl-2-chlorophenylboronic acid: Shares the chlorophenyl and carbamoyl groups but lacks the dioxoisoindole carboxylic acid moiety.

    2-Isopropoxypyridine-3-boronic acid: Contains a boronic acid group and a pyridine ring, differing significantly in structure and reactivity.

    3-Carboxy-5-methylphenylboronic acid: Features a carboxylic acid group and a methyl-substituted phenyl ring.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

2-(5-carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O5/c17-11-4-2-7(13(18)20)6-12(11)19-14(21)9-3-1-8(16(23)24)5-10(9)15(19)22/h1-6H,(H2,18,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOONEYYWBNBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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